all-trans-Retinal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Early detection of eye diseases

Retinal imaging is a routine tool in ophthalmology for diagnosing and monitoring various eye diseases, including glaucoma, diabetic retinopathy, and age-related macular degeneration. These conditions often present with subtle changes in the structure and blood vessels of the retina, detectable through imaging before symptoms arise. Early detection allows for timely intervention and potentially slows disease progression, improving patient outcomes .

Predicting systemic diseases

Emerging research suggests that the retina can serve as a "window" into systemic health . Studies have shown that analyzing retinal images, combined with genetic data, can predict an individual's risk of developing various systemic diseases, including:

- Cardiovascular diseases: Retinal blood vessel structure and blood flow patterns can offer clues about cardiovascular health, potentially predicting the risk of heart attack, stroke, and other complications .

- Neurological diseases: Retinal changes have been linked to an increased risk of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, offering potential avenues for early detection and intervention .

- Metabolic diseases: Retinal imaging holds promise for predicting the risk of diabetes and its complications, allowing for early management and potentially preventing further health problems .

Retinal Organoids for Disease Modeling

Patient-derived induced pluripotent stem cells (iPSCs) have revolutionized disease modeling in retinal research. These cells can be differentiated into retinal organoids, three-dimensional structures that mimic the organization and function of the human retina. This technology offers exciting possibilities for:

- Understanding disease mechanisms: Retinal organoids derived from patients with specific genetic mutations can be used to study the underlying mechanisms of inherited retinal diseases (IRDs) at a cellular and molecular level . This knowledge is crucial for developing targeted therapies.

- Drug discovery and development: Retinal organoids provide a platform for testing the efficacy and safety of potential drugs for IRDs in a human-relevant context. This can accelerate the development of new therapies and improve patient outcomes .

Retinal Imaging and Artificial Intelligence

The application of artificial intelligence (AI) in retinal image analysis holds immense potential for improving disease diagnosis, prediction, and management. AI algorithms can be trained on vast datasets of retinal images to:

- Automate disease detection: AI-powered systems can analyze retinal images with high accuracy, assisting healthcare professionals in the early detection of various eye diseases, even in resource-limited settings .

- Improve diagnostic accuracy: AI can potentially outperform human observers in identifying subtle changes in retinal images, leading to more accurate diagnoses and personalized treatment plans .

- Personalize risk prediction: By integrating retinal images with other clinical data, AI systems can potentially be used to develop personalized risk prediction models for various diseases, allowing for preventive measures and early intervention.

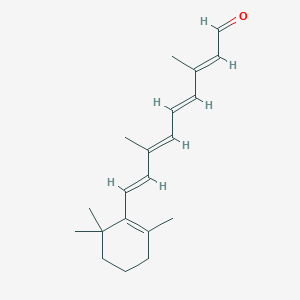

All-trans-Retinal is a vital organic compound and a derivative of vitamin A, playing a crucial role in the visual cycle of vertebrates. It is characterized by its structure as a polyene aldehyde with a fifteen-carbon backbone, featuring a β-ionone ring and multiple conjugated double bonds. The compound exists in two isomeric forms: the all-trans configuration, which is predominant in the dark, and the 11-cis configuration, which is essential for visual phototransduction. Upon exposure to light, 11-cis-retinal undergoes isomerization to form all-trans-retinal, initiating the visual signaling cascade that allows organisms to perceive light .

- Light Absorption: When light enters the eye, it strikes retinal bound to opsin in the photoreceptor cells (rods and cones) of the retina.

- Isomerization: The specific wavelength of light absorbed by retinal causes it to isomerize from the 11-cis form to the all-trans form.

- Conformational Change in Opsin: This isomerization triggers a conformational change in the opsin protein to which retinal is bound.

- Signal Transduction: The activated opsin initiates a cascade of signaling events involving G-proteins and cyclic nucleotides. This cascade ultimately leads to changes in membrane potential and the generation of nerve impulses that travel to the brain, resulting in the perception of light and vision.

- Regeneration: After activation, all-trans-retinal is converted back to 11-cis-retinal by retinal isomerase, allowing the cycle to begin again.

The conversion of all-trans-retinal into other forms involves several key enzymatic reactions:

- Isomerization: All-trans-retinal can be converted back to 11-cis-retinal through the action of specific enzymes in the retinal pigment epithelium. This is crucial for regenerating the visual pigment rhodopsin.

- Reduction: All-trans-retinal is reduced to all-trans-retinol in a reaction catalyzed by short-chain dehydrogenases or alcohol dehydrogenases, utilizing NADPH as a cofactor .

- Oxidation: It can also be oxidized to form all-trans-retinoic acid, which serves as a signaling molecule involved in gene regulation. This reaction is mediated by retinaldehyde dehydrogenases .

These reactions are integral to the retinoid cycle, ensuring that visual pigments are continuously regenerated for effective vision.

All-trans-retinal plays an essential role in vision by serving as a chromophore in photoreceptor cells. When light photons are absorbed by rhodopsin, all-trans-retinal undergoes isomerization from 11-cis to all-trans configuration, triggering a series of biochemical events that lead to hyperpolarization of photoreceptor cells and transmission of visual signals to the brain . Additionally, its accumulation can lead to retinal toxicity and diseases such as Stargardt's disease and age-related macular degeneration due to photodamage from reactive aldehyde species formed during its metabolism .

All-trans-retinal can be synthesized through various methods:

- Biological Synthesis: In vivo synthesis occurs primarily from dietary carotenoids (e.g., beta-carotene), which are cleaved by enzymes such as beta-carotene 15,15'-monooxygenase to produce retinal .

- Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler organic compounds or through total synthesis strategies that utilize known chemical transformations to construct the retinal skeleton .

- Isomerization Reactions: The conversion between cis and trans forms can be achieved through light-induced reactions or chemical catalysts that facilitate the breaking and reforming of double bonds .

All-trans-retinal has several applications:

- Vision Research: It is extensively studied for understanding visual processes and diseases related to retinal degeneration.

- Pharmaceuticals: All-trans-retinoic acid derived from all-trans-retinal is used in treating certain cancers (e.g., acute promyelocytic leukemia) due to its role in regulating gene expression.

- Nutritional Supplements: As a vitamin A precursor, it is included in dietary supplements aimed at improving eye health and preventing deficiencies.

Research on all-trans-retinal interactions has revealed its complex relationships with various proteins and enzymes:

- Opsins: All-trans-retinal binds with opsins (such as rhodopsin) forming a Schiff base linkage essential for phototransduction.

- Enzymes: Interactions with retinaldehyde dehydrogenases are critical for its conversion into retinoic acid, influencing cellular signaling pathways .

- Transport Proteins: ATP-binding cassette transporter 4 plays a significant role in transporting all-trans-retinal across membranes within photoreceptor cells .

These interactions underscore the importance of all-trans-retinal in both normal physiology and pathological conditions.

Similar Compounds: Comparison with Other Compounds

All-trans-retinal shares structural similarities with several compounds within the retinoid family but possesses unique characteristics that differentiate it:

| Compound | Structure Type | Key Function | Unique Features |

|---|---|---|---|

| 11-cis-Retinal | Isomer of Retinal | Active chromophore in vision | Essential for initiating phototransduction |

| All-trans-Retinol | Alcohol form | Storage form of Vitamin A | Converted from all-trans-retinal via reduction |

| All-trans-Retinoic Acid | Acid form | Gene regulation | Acts as a ligand for nuclear receptors |

| Beta-Carotene | Carotenoid | Precursor to Vitamin A | Cleaved into retinal via enzymatic action |

All-trans-retinal's distinct role as an immediate precursor in the visual cycle highlights its uniqueness among similar compounds.

Mechanistic Overview of the Classical Visual Cycle

The classical visual cycle operates through a tightly coordinated series of reactions between photoreceptors and retinal pigment epithelial (RPE) cells [1] [2] [4]. Photon absorption by rhodopsin or cone opsins induces isomerization of the 11-cis-retinal chromophore to all-trans-retinal, destabilizing its Schiff base linkage with lysine-296 of opsin [1] [3]. This photochemical event initiates a conformational shift in opsin, activating transducin and amplifying the phototransduction cascade [1] [3].

Following dissociation from opsin, all-trans-retinal faces two potential fates in rod photoreceptors:

- Cytoplasmic Reduction: All-trans-retinal dehydrogenase 8 (RDH8) reduces 60-80% of liberated all-trans-retinal to all-trans-retinol using NADPH cofactors [1] [5].

- Membrane-Bound Reaction: Residual all-trans-retinal reacts with phosphatidylethanolamine (PE) in disc membranes, forming N-retinylidene-PE complexes [1] [5]. The ATP-binding cassette transporter ABCA4 actively flips these complexes to the cytoplasmic disc surface, where RDH8 completes reduction to all-trans-retinol [5] [6].

Interphotoreceptor retinoid-binding protein (IRBP) then shuttles all-trans-retinol to RPE cells, where lecithin:retinol acyltransferase (LRAT) esterifies it into retinyl esters [4] [5]. The isomerase RPE65 cleaves and isomerizes these esters to 11-cis-retinol, which is oxidized back to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDH5, RDH10, RDH11) [5]. This regenerated chromophore returns to photoreceptors via IRBP, completing the cycle [2] [4].

All-Trans-Retinal Release Following Photobleaching

Photobleaching generates substantial all-trans-retinal pools that must be rapidly cleared to prevent retinal toxicity. In murine rods, a single photon converts ~10⁸ rhodopsin molecules, releasing 30-50 μM all-trans-retinal within milliseconds [6]. Two clearance mechanisms dominate:

| Process | Rate Constant (s⁻¹) | Localization | Dependence |

|---|---|---|---|

| RDH8-mediated reduction | 0.15 | Photoreceptor cytoplasm | NADPH |

| ABCA4-dependent transport | 0.08 | Disc lumen to cytoplasm | ATP |

Table 1: Kinetic parameters of all-trans-retinal clearance pathways in rod photoreceptors [1] [5] [6].

Notably, ABCA4-deficient mice exhibit normal all-trans-retinal levels under moderate illumination but show 2.3-fold accumulation under intense bleaching conditions [6]. This suggests compensatory mechanisms—likely involving RDH12—moderate retinal homeostasis when ABCA4 activity is impaired [5] [6].

Compartmentalization in Photoreceptor Outer Segments

Spatial segregation of all-trans-retinal metabolism occurs across three domains:

A. Disc Lumen

- N-retinylidene-PE forms in the lipid bilayer, sequestering 15-20% of photolyzed all-trans-retinal [1] [5].

- ABCA4 confines this pool to prevent random Schiff base formation with cytoplasmic proteins [5] [6].

B. Cytoplasmic Matrix

- Soluble retinal-binding proteins (IRBP, CRBP1) buffer free all-trans-retinal at sub-micromolar concentrations [4] [5].

- RDH8 localizes near disc rims for efficient reduction of diffusing all-trans-retinal [1] [5].

C. Interphotoreceptor Matrix

- IRBP transports all-trans-retinol through the subretinal space via hydrophobic binding pockets [4] [5].

- This compartment contains <1% of total retinal due to rapid RPE uptake [4] [5].

Compartmentalization minimizes all-trans-retinal's reactivity, as demonstrated by fluorescence lifetime imaging showing <5% cross-compartment diffusion [6].

Species-Specific Variations in All-Trans-Retinal Processing

Evolution has produced distinct strategies for managing all-trans-retinal flux:

Mammals

- Rod-dominant species (e.g., mice): RDH8 and ABCA4 handle 90% of all-trans-retinal clearance [5] [6].

- Cone-dominant species (e.g., ground squirrels): Parallel pathways in Müller cells convert all-trans-retinol to 11-cis-retinal without RPE involvement [5].

Avian

- Chickens employ retinaldehyde-binding protein 1 (RLBP1) to shuttle all-trans-retinal directly from cones to RPE, bypassing IRBP [5].

Amphibians

- Xenopus laevis RPE expresses a novel 11-cis-retinol dehydrogenase (RDH13) absent in mammals, enabling 40% faster chromophore regeneration [5].

These adaptations correlate with ecological niche: diurnal species exhibit enhanced cone-specific recycling, while nocturnal mammals prioritize rod recovery systems [5] [6].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (31.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H360 (68.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H413 (68.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

472-86-6

514-85-2

Metabolism Metabolites

Retinal is a known human metabolite of retinol.

Wikipedia

Use Classification

General Manufacturing Information

Retinal, 13-cis-: ACTIVE

Retinal, 9-cis-: INACTIVE